![molecular formula C23H22Cl2N2O3 B10756534 (11r)-10-Acetyl-11-(2,4-Dichlorophenyl)-6-Hydroxy-3,3-Dimethyl-2,3,4,5,10,11-Hexahydro-1h-Dibenzo[b,E][1,4]diazepin-1-One](/img/structure/B10756534.png)

(11r)-10-Acetyl-11-(2,4-Dichlorophenyl)-6-Hydroxy-3,3-Dimethyl-2,3,4,5,10,11-Hexahydro-1h-Dibenzo[b,E][1,4]diazepin-1-One

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

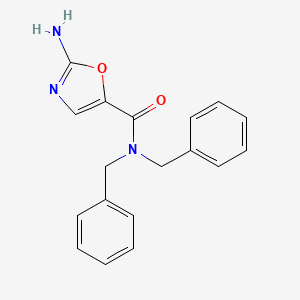

(11R)-10-acétyl-11-(2,4-dichlorophényl)-6-hydroxy-3,3-diméthyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazépin-1-one est un composé organique appartenant à la classe des benzodiazépines. Les benzodiazépines sont connues pour leurs propriétés psychoactives et sont couramment utilisées dans le traitement de l'anxiété, de l'insomnie et d'autres troubles connexes. Ce composé particulier se caractérise par sa structure complexe, qui comprend un cycle benzénique fusionné à un cycle diazépine, ainsi que divers groupes fonctionnels qui contribuent à ses propriétés chimiques uniques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de (11R)-10-acétyl-11-(2,4-dichlorophényl)-6-hydroxy-3,3-diméthyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazépin-1-one implique généralement plusieurs étapes, en partant de précurseurs facilement disponibles. Les étapes clés comprennent :

- Formation du noyau benzodiazépine par des réactions de cyclisation.

- Introduction du groupe acétyle en position 10.

- Addition du groupe 2,4-dichlorophényle en position 11.

- Hydroxylation en position 6.

- Méthylation en positions 3 et 3.

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour améliorer le rendement et la pureté. Des techniques telles que la chromatographie liquide haute performance (HPLC) et la recristallisation sont couramment utilisées pour purifier le produit final .

Types de réactions :

Oxydation : Le groupe hydroxyle en position 6 peut subir une oxydation pour former une cétone.

Réduction : Le groupe acétyle en position 10 peut être réduit en alcool.

Substitution : Le groupe dichlorophényle peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en milieu acide.

Réduction : Hydrure de lithium aluminium (LiAlH4) ou borohydrure de sodium (NaBH4).

Substitution : Nucléophiles tels que les amines ou les thiols en milieu basique.

Principaux produits :

- L'oxydation du groupe hydroxyle conduit à un dérivé cétone.

- La réduction du groupe acétyle donne un dérivé alcool.

- Les réactions de substitution conduisent à divers dérivés substitués en fonction du nucléophile utilisé .

Applications De Recherche Scientifique

Chimie : Ce composé est utilisé comme étalon de référence en chimie analytique pour le développement de nouveaux dérivés de benzodiazépine.

Biologie : En recherche biologique, il est utilisé pour étudier l'interaction des benzodiazépines avec leurs récepteurs et pour comprendre leur pharmacocinétique et leur pharmacodynamique.

Médecine : Il a des applications thérapeutiques potentielles dans le traitement de l'anxiété, de l'insomnie et d'autres troubles neurologiques en raison de ses propriétés psychoactives.

Industrie : Dans l'industrie pharmaceutique, il sert de composé de tête pour le développement de nouveaux médicaments avec des profils d'efficacité et de sécurité améliorés .

5. Mécanisme d'action

Le composé exerce ses effets en se liant aux récepteurs de l'acide gamma-aminobutyrique (GABA) dans le système nerveux central. Cette liaison renforce les effets inhibiteurs du GABA, ce qui conduit à un effet calmant sur le cerveau. Les cibles moléculaires comprennent les sous-unités du récepteur GABA-A, et les voies impliquées sont principalement liées à la modulation de la libération des neurotransmetteurs .

Composés similaires :

- Diazepam

- Lorazepam

- Clonazepam

Comparaison : Comparé aux autres benzodiazépines, (11R)-10-acétyl-11-(2,4-dichlorophényl)-6-hydroxy-3,3-diméthyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazépin-1-one a une configuration structurelle unique qui peut entraîner des propriétés pharmacocinétiques et pharmacodynamiques différentes. Ses groupes fonctionnels spécifiques contribuent à son affinité de liaison et à son efficacité distinctes au niveau des récepteurs GABA .

Mécanisme D'action

The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the brain. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release .

Comparaison Avec Des Composés Similaires

- Diazepam

- Lorazepam

- Clonazepam

Comparison: Compared to other benzodiazepines, (11R)-10-acetyl-11-(2,4-dichlorophenyl)-6-hydroxy-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a unique structural configuration that may result in different pharmacokinetic and pharmacodynamic properties. Its specific functional groups contribute to its distinct binding affinity and efficacy at the GABA receptors .

Propriétés

Formule moléculaire |

C23H22Cl2N2O3 |

|---|---|

Poids moléculaire |

445.3 g/mol |

Nom IUPAC |

(6R)-5-acetyl-6-(2,4-dichlorophenyl)-1-hydroxy-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |

InChI |

InChI=1S/C23H22Cl2N2O3/c1-12(28)27-17-5-4-6-18(29)21(17)26-16-10-23(2,3)11-19(30)20(16)22(27)14-8-7-13(24)9-15(14)25/h4-9,22,26,29H,10-11H2,1-3H3/t22-/m0/s1 |

Clé InChI |

JJTPPGUNMJMPLY-QFIPXVFZSA-N |

SMILES isomérique |

CC(=O)N1[C@H](C2=C(CC(CC2=O)(C)C)NC3=C1C=CC=C3O)C4=C(C=C(C=C4)Cl)Cl |

SMILES canonique |

CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=C1C=CC=C3O)C4=C(C=C(C=C4)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl (1r,2s,3r,4s)-5,6-Bis(4-Hydroxyphenyl)-7-Oxabicyclo[2.2.1]hept-5-Ene-2,3-Dicarboxylate](/img/structure/B10756455.png)

![2-Deoxy-3,4-Bis-O-[3-(4-Hydroxyphenyl)propanoyl]-L-Threo-Pentaric Acid](/img/structure/B10756461.png)

![3,6-Diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10756489.png)

![2-Amino-4-(2,4-Dichlorophenyl)-N-Ethylthieno[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B10756492.png)

![1-[[(1E)-2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-[[1-(4-pyridinyl)-4-piperidinyl]methyl]piperazine](/img/structure/B10756519.png)

![3-({2-[(4-{[6-(Cyclohexylmethoxy)-9H-purin-2-YL]amino}phenyl)sulfonyl]ethyl}amino)propan-1-OL](/img/structure/B10756524.png)

![1-[4-(Aminomethyl)benzoyl]-5'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'-amine](/img/structure/B10756529.png)

![N-[(1S)-2-{[(1R)-2-(benzyloxy)-1-cyano-1-methylethyl]amino}-1-(cyclohexylmethyl)-2-oxoethyl]morpholine-4-carboxamide](/img/structure/B10756540.png)

![3-[5-(2-Nitropent-1-En-1-Yl)furan-2-Yl]benzoic Acid](/img/structure/B10756553.png)